molecular formula C21H19N3O3 B11684010 4-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenyl propanoate

4-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenyl propanoate

Cat. No.: B11684010
M. Wt: 361.4 g/mol
InChI Key: SKAXZSLQRTYCPJ-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1E)-2-CYANO-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]-2-METHOXYPHENYL PROPANOATE is a complex organic compound that features a benzimidazole moiety. Benzimidazoles are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-CYANO-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]-2-METHOXYPHENYL PROPANOATE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction of the cyano group may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.

Biology and Medicine

In biology and medicine, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties . This compound may be explored for similar activities, particularly due to the presence of the cyano and methoxy groups, which can enhance biological activity.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 4-[(1E)-2-CYANO-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]-2-METHOXYPHENYL PROPANOATE is likely related to its interaction with biological macromolecules. The benzimidazole moiety can bind to nucleic acids and proteins, potentially disrupting their function. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(1E)-2-CYANO-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]-2-METHOXYPHENYL PROPANOATE lies in its combination of functional groups, which confer a unique set of chemical and biological properties. The presence of the benzimidazole moiety, cyano group, and methoxy group allows for diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

[4-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenyl] propanoate

InChI

InChI=1S/C21H19N3O3/c1-4-20(25)27-18-8-6-14(11-19(18)26-3)10-15(12-22)21-23-16-7-5-13(2)9-17(16)24-21/h5-11H,4H2,1-3H3,(H,23,24)/b15-10+

InChI Key

SKAXZSLQRTYCPJ-XNTDXEJSSA-N

Isomeric SMILES

CCC(=O)OC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=C(N2)C=C(C=C3)C)OC

Canonical SMILES

CCC(=O)OC1=C(C=C(C=C1)C=C(C#N)C2=NC3=C(N2)C=C(C=C3)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.